molecular formula C21H26N2O5 B5678765 5,6-dimethoxy-2-[2-(6-oxa-9-azaspiro[4.5]dec-9-yl)-2-oxoethyl]isoquinolin-1(2H)-one

5,6-dimethoxy-2-[2-(6-oxa-9-azaspiro[4.5]dec-9-yl)-2-oxoethyl]isoquinolin-1(2H)-one

Cat. No. B5678765
M. Wt: 386.4 g/mol
InChI Key: CGGFVRMOEHSEJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step processes, including the Ritter reaction, which can lead to the formation of spirocyclic systems and dihydroisoquinoline derivatives (Rozhkova et al., 2013). Another approach is the three-component condensation, which can yield azaspiro[4.5]deca-1,6,9-trien-8-one derivatives and related structures (Shklyaev et al., 2011).

Molecular Structure Analysis

The molecular structure of compounds similar to the one often features planar azaspiro rings and isoquinoline systems with specific conformations and intramolecular hydrogen bonding, contributing to their stability and reactivity (Fun et al., 2011a), (Fun et al., 2011b).

Chemical Reactions and Properties

Compounds with similar structures may undergo various chemical reactions, including cyclization and rearrangement, leading to a diverse range of derivatives with different chemical properties (Glushkov et al., 2010). Their reactivity can be influenced by the presence of dimethoxy groups and the spirocyclic framework.

properties

IUPAC Name

5,6-dimethoxy-2-[2-(6-oxa-9-azaspiro[4.5]decan-9-yl)-2-oxoethyl]isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O5/c1-26-17-6-5-16-15(19(17)27-2)7-10-22(20(16)25)13-18(24)23-11-12-28-21(14-23)8-3-4-9-21/h5-7,10H,3-4,8-9,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGGFVRMOEHSEJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C(=O)N(C=C2)CC(=O)N3CCOC4(C3)CCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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